molecular formula C12H12N2O2 B11886033 Carbamic acid, 8-quinolinyl-, ethyl ester CAS No. 23862-75-1

Carbamic acid, 8-quinolinyl-, ethyl ester

Cat. No.: B11886033
CAS No.: 23862-75-1
M. Wt: 216.24 g/mol
InChI Key: NPNXPNFLITYXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl quinolin-8-ylcarbamate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-containing heterocyclic aromatic compound, which has gained significant attention due to its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . Ethyl quinolin-8-ylcarbamate, in particular, is known for its potential biological activities and is used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl quinolin-8-ylcarbamate typically involves the reaction of quinoline derivatives with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of ethyl quinolin-8-ylcarbamate may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Ethyl quinolin-8-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl quinolin-8-ylcarbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl quinolin-8-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Uniqueness: Ethyl quinolin-8-ylcarbamate is unique due to its specific carbamate linkage, which can impart different biological activities compared to other quinoline derivatives. This structural feature allows it to interact with different molecular targets and pathways, making it a valuable compound for various scientific research applications .

Properties

CAS No.

23862-75-1

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

ethyl N-quinolin-8-ylcarbamate

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)14-10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,2H2,1H3,(H,14,15)

InChI Key

NPNXPNFLITYXQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.